

A Technical Guide to the Thermodynamic Properties of Dodecane Isomers

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Compound of Interest

Compound Name: 3-Ethyl-2,6-dimethyloctane

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Dodecane (C₁₂H₂₆) is an alkane hydrocarbon with 355 structural isomers, each exhibiting unique physical and thermodynamic properties.^{[1][2]} These properties are critical in various scientific and industrial applications, including their use as solvents, components in jet fuel surrogates, and as reference compounds in thermodynamic studies.^{[1][3]} This guide provides an in-depth look at the core thermodynamic properties of n-dodecane and several of its branched isomers, details the experimental protocols for their determination, and presents logical workflows for these processes.

Core Thermodynamic Data of Select C₁₂H₂₆ Isomers

The following tables summarize key thermodynamic and physical property data for n-dodecane and a selection of its isomers. These values are essential for comparative analysis and for modeling chemical processes. All data pertains to standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Physical Properties of Select C₁₂H₂₆ Isomers

Isomer Name	IUPAC Name	Boiling Point (K)	Melting Point (K)	Density (g/mL at 20°C)
n-Dodecane	Dodecane	489.5[3]	263.6[3]	0.749[3]
2-Methylundecane	2-Methylundecane	482.8	215.1	0.749
2,2,4,6,6-Pentamethylheptane	2,2,4,6,6-Pentamethylheptane	450.7	151.2	0.747
2,2,3,3,4,4-Hexamethylhexane	2,2,3,3,4,4-Hexamethylhexane	485.7	376.8	0.837

Note: Data for branched isomers can be sparse and values presented are compiled from various predictive and experimental sources.

Table 2: Thermodynamic Properties of Select C₁₂H₂₆ Isomers (Gas Phase)

Isomer Name	Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$) (kJ/mol)	Standard Molar Entropy (S°_{gas}) (J/mol·K)	Molar Heat Capacity ($C_{p,\text{gas}}$) (J/mol·K)
n-Dodecane	-291.0	638.1	249.4
2-Methylundecane	-297.8	630.2	249.2
2,2,4,6,6-Pentamethylheptane	-336.5	586.4	254.4
2,2,3,3,4,4-Hexamethylhexane	-343.8	569.8	258.9

Data compiled from the NIST Chemistry WebBook and other thermochemical databases. Values for branched isomers are often derived from estimation methods benchmarked against experimental data for similar compounds.[4][5]

Table 3: Thermodynamic Properties of n-Dodecane (Liquid Phase)

Property	Value	Units
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{liquid}}$)	-350.7 to -353.5[1]	kJ/mol
Standard Enthalpy of Combustion ($\Delta_c H^\circ_{\text{liquid}}$)	-7901.74[6]	kJ/mol
Standard Molar Entropy (S°_{liquid})	490.66[1]	J/mol·K
Molar Heat Capacity ($C_{p,\text{liquid}}$)	376.00[1]	J/mol·K
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	61[7]	kJ/mol
Enthalpy of Fusion ($\Delta_{\text{fus}} H$)	38.9	kJ/mol

Experimental Protocols for Thermodynamic Property Determination

The precise and accurate determination of thermodynamic properties relies on well-established experimental techniques. The primary methods for alkanes like C₁₂H₂₆ isomers are detailed below.

Determination of Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is not typically measured directly. Instead, it is calculated from the standard enthalpy of combustion ($\Delta_c H^\circ$), which is determined experimentally using calorimetry.[8]

Methodology: Oxygen Bomb Calorimetry

This technique measures the heat released during a combustion reaction at constant volume.
[9]

- **Sample Preparation:** A precise mass of the C₁₂H₂₆ isomer is placed in a sample holder (crucible) inside a high-pressure stainless steel vessel known as a "bomb."
- **Pressurization:** The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.
- **Ignition:** The sample is ignited remotely via an electrical fuse.
- **Temperature Measurement:** The temperature of the water is meticulously recorded before and after combustion. The maximum temperature rise (ΔT) is used for calculations.
- **Calculation:**
 - The heat released by the reaction (q_{reaction}) is absorbed by the calorimeter and the water. This is calculated using the total heat capacity of the calorimeter system (C_{cal}), which is determined separately using a standard substance with a known heat of combustion, like benzoic acid.^[9] $q_{\text{calorimeter}} = C_{\text{cal}} * \Delta T$ $q_{\text{reaction}} = -q_{\text{calorimeter}}$
 - The heat of combustion at constant volume (ΔcU) is found by dividing the heat released by the number of moles of the sample.
 - This value is then converted to the standard enthalpy of combustion at constant pressure (ΔcH°) using the ideal gas law to account for the change in the number of moles of gas in the reaction.
 - Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the balanced combustion reaction (e.g., for dodecane: $\text{C}_{12}\text{H}_{26}(\text{l}) + 18.5 \text{O}_2(\text{g}) \rightarrow 12 \text{CO}_2(\text{g}) + 13 \text{H}_2\text{O}(\text{l})$) and the known standard enthalpies of formation for CO₂ and H₂O.^[10]

Determination of Heat Capacity (Cp)

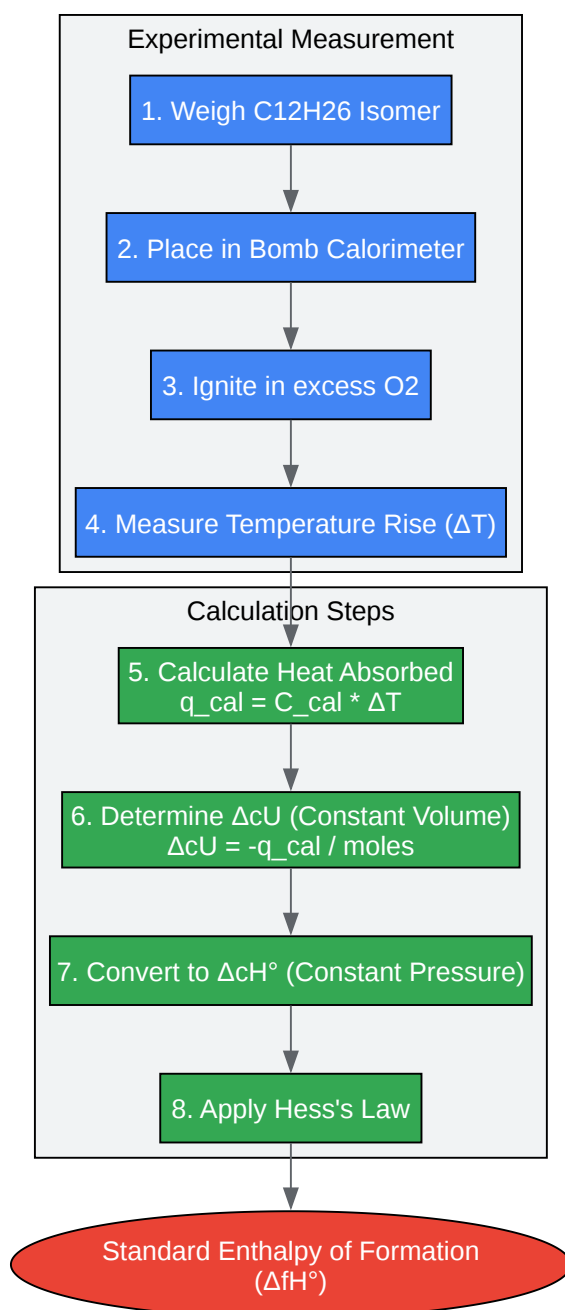
Methodology: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

- **Sample Preparation:** A small, precisely weighed amount of the liquid C₁₂H₂₆ isomer is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.
- **Measurement:** The sample and reference pans are placed in the DSC instrument and heated at a controlled, linear rate (e.g., 10 K/min).
- **Data Acquisition:** The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.
- **Calculation:** The heat capacity at constant pressure (C_p) is calculated by comparing the heat flow signal of the sample to that of a known standard (like sapphire) run under identical conditions. The heat capacity is directly proportional to the measured differential heat flow.

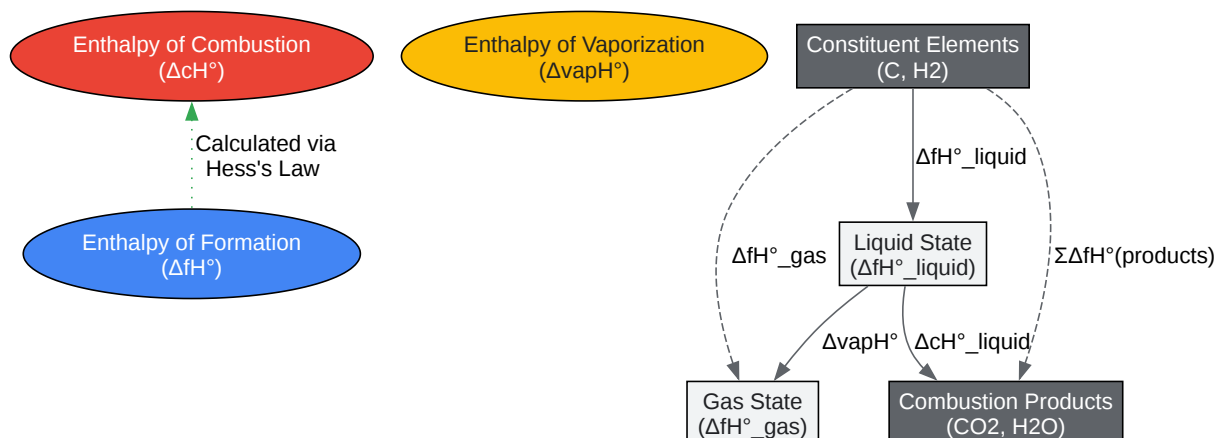
Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the complex workflows and conceptual relationships involved in thermodynamic analysis.



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Caption: Workflow for determining Standard Enthalpy of Formation.



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Caption: Conceptual relationships between key thermodynamic enthalpies.

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